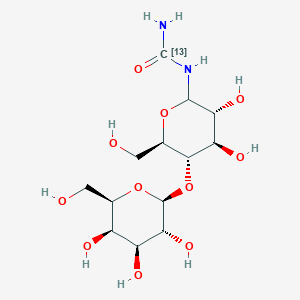
Unii-KS8G8KZ1NF
Overview
Description
The compound known as 5,6-dihydro-5,6-dihydroxy lesinurad, identified by the Unique Ingredient Identifier (UNII) KS8G8KZ1NF, is a chemical substance with the molecular formula C17H16BrN3O4S and a molecular weight of 438.3 g/mol . This compound is a metabolite of lesinurad, which is used in the treatment of hyperuricemia associated with gout .
Preparation Methods
The synthetic route for 5,6-dihydro-5,6-dihydroxy lesinurad involves the reaction of lesinurad with specific reagents under controlled conditions. The preparation method typically includes the bromination of lesinurad followed by a series of reactions to introduce the hydroxyl groups at the 5 and 6 positions of the naphthalene ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5,6-dihydro-5,6-dihydroxy lesinurad undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the hydroxyl and bromine groups on the naphthalene ring .
Scientific Research Applications
5,6-dihydro-5,6-dihydroxy lesinurad has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of metabolic pathways and the synthesis of related compounds.
Biology: It is used in the study of enzyme interactions and metabolic processes involving lesinurad and its metabolites.
Medicine: It is investigated for its potential therapeutic effects and its role in the metabolism of lesinurad in the treatment of hyperuricemia.
Mechanism of Action
The mechanism of action of 5,6-dihydro-5,6-dihydroxy lesinurad involves its interaction with specific molecular targets and pathways. As a metabolite of lesinurad, it is involved in the inhibition of uric acid reabsorption in the kidneys, leading to increased excretion of uric acid and a reduction in serum uric acid levels. The molecular targets include urate transporters such as URAT1 and OAT4, which are involved in the reabsorption of uric acid in the renal tubules .
Comparison with Similar Compounds
5,6-dihydro-5,6-dihydroxy lesinurad can be compared with other similar compounds, such as:
Lesinurad: The parent compound, used in the treatment of hyperuricemia.
Allopurinol: Another medication used to lower uric acid levels, but with a different mechanism of action involving the inhibition of xanthine oxidase.
Febuxostat: A non-purine selective inhibitor of xanthine oxidase, used in the treatment of gout.
The uniqueness of 5,6-dihydro-5,6-dihydroxy lesinurad lies in its specific metabolic pathway and its role as a metabolite of lesinurad, providing insights into the drug’s metabolism and potential therapeutic effects .
Properties
IUPAC Name |
2-[[5-bromo-4-(4-cyclopropyl-5,6-dihydroxy-5,6-dihydronaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c18-16-19-20-17(26-7-13(23)24)21(16)11-5-3-9(8-1-2-8)14-10(11)4-6-12(22)15(14)25/h3-6,8,12,15,22,25H,1-2,7H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQKHGJASDTLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C(C(C=CC3=C(C=C2)N4C(=NN=C4Br)SCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2129551-55-7 | |
| Record name | Lesinurad metabolite M4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2129551557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-DIHYDRO-5,6-DIHYDROXY LESINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS8G8KZ1NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3325458.png)
